molecular formula C17H20FN3O2 B5761990 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide

2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide

Cat. No. B5761990
M. Wt: 317.36 g/mol
InChI Key: JNUFQYRVLQOCMT-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as FMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMA belongs to the class of piperazine-based compounds that are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, anxiety, and pain. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and mood. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been shown to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is its high potency and selectivity for the serotonin transporter and the 5-HT1A receptor. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. One area of interest is the potential use of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide in the treatment of anxiety disorders and depression. Another area of interest is the development of more potent and selective analogs of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. Additionally, the role of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide in modulating the activity of the GABAergic system and its potential use in the treatment of neuropathic pain warrants further investigation.

Synthesis Methods

The synthesis of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves the condensation of 2-furylacetic acid with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and analgesic effects. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-14-3-5-15(6-4-14)21-9-7-20(8-10-21)13-17(22)19-12-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUFQYRVLQOCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

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